molecular formula C18H22N8 B12270204 N-ethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N-ethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12270204
M. Wt: 350.4 g/mol
InChI Key: CARPHGBQIXVMJK-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine moiety, which is a fused ring system consisting of pyridine and pyrimidine rings, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms.

Preparation Methods

The synthesis of N-ethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves multiple steps, including the formation of the pyridopyrimidine core and the subsequent functionalization of the piperazine ring. One common synthetic route involves the condensation of 2-methylpyridine with a suitable pyrimidine derivative, followed by cyclization to form the pyridopyrimidine core. The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final product is obtained by N-ethylation of the piperazine nitrogen .

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

N-ethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where different substituents can be introduced.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific reaction conditions like reflux or room temperature .

Scientific Research Applications

N-ethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Medicine: The compound has shown promise in preclinical studies for the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor of certain protein kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis. This makes it a potential candidate for the treatment of diseases characterized by dysregulated kinase activity, such as cancer .

Comparison with Similar Compounds

N-ethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can be compared with other pyridopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a distinct set of molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

N-ethyl-4-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H22N8/c1-3-20-18-21-7-5-16(24-18)25-8-10-26(11-9-25)17-14-4-6-19-12-15(14)22-13(2)23-17/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,24)

InChI Key

CARPHGBQIXVMJK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC4=C3C=CN=C4)C

Origin of Product

United States

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